
(2-(4-Methoxy-3-methylphenyl)cyclopropyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(4-Methoxy-3-methylphenyl)cyclopropyl)methanamine is an organic compound with the molecular formula C12H17NO It features a cyclopropyl group attached to a methanamine moiety, with a methoxy and methyl substituent on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Methoxy-3-methylphenyl)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor, followed by functional group transformations. One common method involves the reaction of 4-methoxy-3-methylbenzyl chloride with cyclopropylmagnesium bromide to form the cyclopropyl derivative. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2-(4-Methoxy-3-methylphenyl)cyclopropyl)methanamine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The cyclopropyl ring can be reduced under specific conditions.
Substitution: The methanamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of (2-(4-Hydroxy-3-methylphenyl)cyclopropyl)methanamine.
Reduction: Formation of a reduced cyclopropyl derivative.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-(4-Methoxy-3-methylphenyl)cyclopropyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study the interactions of cyclopropyl-containing molecules with biological targets. Its structural features make it a valuable tool for investigating enzyme-substrate interactions and receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the production of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of (2-(4-Methoxy-3-methylphenyl)cyclopropyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl group can induce strain in the target molecule, leading to conformational changes that affect its activity. The methoxy and methyl groups on the phenyl ring can also influence the binding affinity and specificity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- (2-(3-Chlorophenyl)cyclopropyl)methanamine
- (2-(4-Hydroxy-3-methylphenyl)cyclopropyl)methanamine
- (S)-Cyclopropyl(4-methoxy-3-methylphenyl)methanamine
Uniqueness
Compared to similar compounds, (2-(4-Methoxy-3-methylphenyl)cyclopropyl)methanamine stands out due to the presence of both methoxy and methyl groups on the phenyl ring. These substituents can significantly impact the compound’s reactivity, binding properties, and overall stability, making it a unique and valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H17NO |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
[2-(4-methoxy-3-methylphenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C12H17NO/c1-8-5-9(3-4-12(8)14-2)11-6-10(11)7-13/h3-5,10-11H,6-7,13H2,1-2H3 |
Clave InChI |
LPFHGZRUZYMKNJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C2CC2CN)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




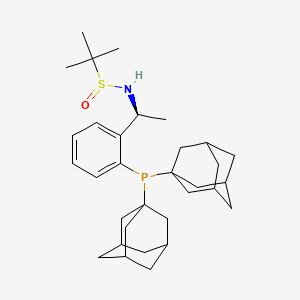


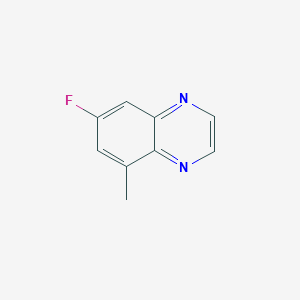
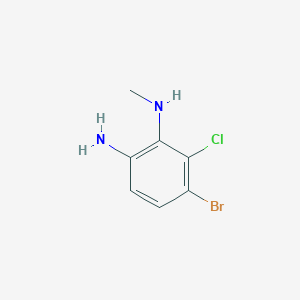
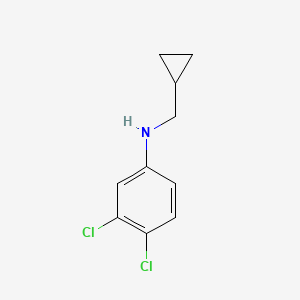
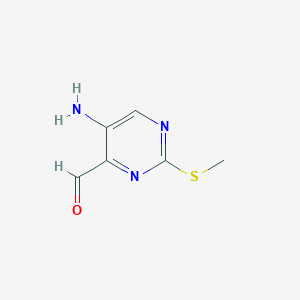
![Phenol, 2,6-dimethoxy-4-[tetrahydro-4-(3,4,5-trimethoxyphenyl)-1H,3H-furo[3,4-c]furan-1-yl]-, [1S-(1alpha,3aalpha,4alpha,6aalpha)]-](/img/structure/B13653758.png)
![2-(3-Bromophenyl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13653762.png)
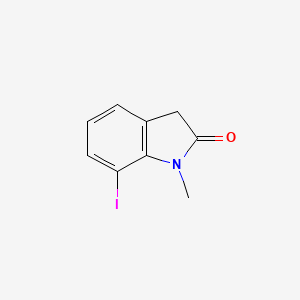

![4-[2-[4-[1-(3-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]phenoxy]ethyl]-1,3-dimethylpiperazin-2-one](/img/structure/B13653782.png)
